molecular formula C11H13N3O2 B8556033 4-(5-Amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol

4-(5-Amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol

Cat. No.: B8556033
M. Wt: 219.24 g/mol
InChI Key: NEICXDPSZBYQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol

InChI

InChI=1S/C11H13N3O2/c1-3-7-6(2)9(15)5-4-8(7)10-13-14-11(12)16-10/h4-5,15H,3H2,1-2H3,(H2,12,14)

InChI Key

NEICXDPSZBYQST-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C2=NN=C(O2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

196 mg of cyanogen bromide are added dropwise to a solution of 300 mg of 2-ethyl-4-hydroxy-3-methylbenzohydrazide in 50 ml of water, 130 mg of sodium hydrogencarbonate and 4 ml of DMF. A gas forms and a precipitate deposits. The latter is filtered off with suction and purified by column chromatography on silica gel, giving 40 mg of 4-(5-amino-1,3,4-oxadiazol-2-yl)-3-ethyl-2-methylphenol as colourless powder; MS-FAB (M+H+)=220; Rf (polar method): 1.43 min;
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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